molecular formula C39H38N6O4S2 B2364484 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) CAS No. 689771-78-6

2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)

Cat. No. B2364484
CAS RN: 689771-78-6
M. Wt: 718.89
InChI Key: WCNCDDBZRPOIQC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a propane-1,3-diyl group, which is a three-carbon alkyl chain, as well as two 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups, which are bicyclic structures containing nitrogen. The molecule also contains sulfanediyl linkages and N-(4-ethylphenyl)acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups would contribute to the rigidity of the molecule, while the propane-1,3-diyl group would provide some flexibility. The N-(4-ethylphenyl)acetamide groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the amide groups could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Research

This compound’s structure, featuring multiple quinazoline and sulfanediyl groups, indicates it could be useful in the development of new pharmaceuticals. Quinazolines are known for their antimalarial, anti-inflammatory, and anticancer properties . The presence of sulfanediyl groups could imply potential use in creating prodrugs or as a scaffold for drug delivery systems.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the amide groups and the aromatic rings could allow for interactions with biological macromolecules .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s designed to be a drug, further studies could focus on optimizing its pharmacological activity and minimizing any potential side effects. Alternatively, if it’s intended to be used in materials science, research could focus on exploring its physical properties and potential applications .

properties

IUPAC Name

2-[3-[3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N6O4S2/c1-3-26-14-18-28(19-15-26)40-34(46)24-50-38-42-32-12-7-5-10-30(32)36(48)44(38)22-9-23-45-37(49)31-11-6-8-13-33(31)43-39(45)51-25-35(47)41-29-20-16-27(4-2)17-21-29/h5-8,10-21H,3-4,9,22-25H2,1-2H3,(H,40,46)(H,41,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCDDBZRPOIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)

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